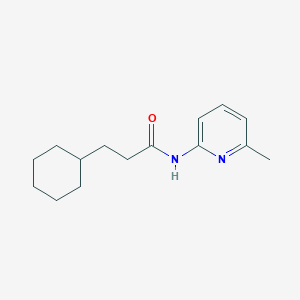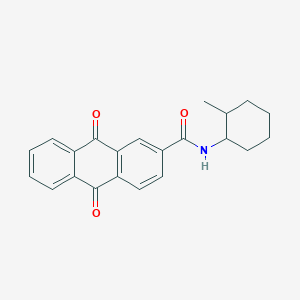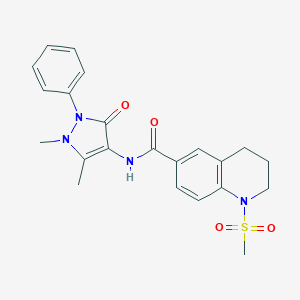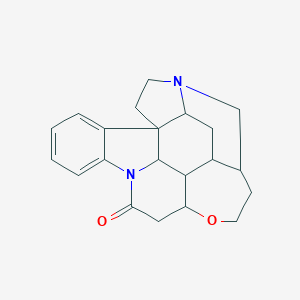
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.
Wissenschaftliche Forschungsanwendungen
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide has been extensively studied for its potential applications in scientific research. It is commonly used as a tool compound to study the NMDA receptor and its role in various physiological and pathological processes, such as synaptic plasticity, learning, memory, pain, and neurodegenerative diseases. 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide has also been used to investigate the effects of NMDA receptor antagonists on behavior and cognition in animal models.
Wirkmechanismus
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide acts as a selective antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the influx of calcium ions into the neuron. This blockade of calcium influx leads to the inhibition of the NMDA receptor-mediated synaptic transmission and plasticity, which can have various effects on neuronal function and behavior.
Biochemical and Physiological Effects
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide has been shown to have various biochemical and physiological effects on the nervous system. It can modulate the release of neurotransmitters, such as glutamate and dopamine, and affect the activity of various signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide has several advantages for lab experiments, such as its high potency, selectivity, and specificity for the NMDA receptor. It is also easily synthesized and can be obtained in high purity. However, 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide has some limitations, such as its short half-life and poor solubility, which can affect its pharmacokinetics and bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide and its potential applications in scientific research. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide. Another area of research is the investigation of the therapeutic potential of 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide and other NMDA receptor antagonists in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. Moreover, the use of 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide as a tool compound to study the NMDA receptor and its role in synaptic plasticity, learning, and memory can provide valuable insights into the underlying mechanisms of these processes and help develop new therapeutic strategies.
Synthesemethoden
The synthesis of 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with cyclohexylamine and 2-bromoacetophenone in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain the final compound. This synthesis method has been optimized to produce high yields of 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide with high purity and can be easily scaled up for large-scale production.
Eigenschaften
Produktname |
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide |
|---|---|
Molekularformel |
C15H22N2O |
Molekulargewicht |
246.35 g/mol |
IUPAC-Name |
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C15H22N2O/c1-12-6-5-9-14(16-12)17-15(18)11-10-13-7-3-2-4-8-13/h5-6,9,13H,2-4,7-8,10-11H2,1H3,(H,16,17,18) |
InChI-Schlüssel |
ZBMINCNWAAAJMJ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)CCC2CCCCC2 |
Kanonische SMILES |
CC1=NC(=CC=C1)NC(=O)CCC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270623.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270624.png)

![N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B270627.png)
![N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B270630.png)

![1-(methylsulfonyl)-N-[2-(quinolin-8-yloxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270633.png)

![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)


![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)